molecular formula C8H6ClIN4O B1466821 N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide CAS No. 1162680-96-7

N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide

Cat. No.: B1466821
CAS No.: 1162680-96-7
M. Wt: 336.52 g/mol
InChI Key: GPMFRGLHEJIIDJ-UHFFFAOYSA-N
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Description

N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide: is a heterocyclic compound that features both chlorine and iodine substituents on an imidazo[1,2-b]pyridazine core

Properties

IUPAC Name

N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN4O/c1-4(15)11-8-7(10)14-6(12-8)3-2-5(9)13-14/h2-3H,1H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMFRGLHEJIIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N2C(=N1)C=CC(=N2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide typically involves the functionalization of the imidazo[1,2-b]pyridazine scaffold. One common method includes the halogenation of the imidazo[1,2-b]pyridazine core followed by acylation to introduce the acetamide group. The reaction conditions often involve the use of halogenating agents such as iodine monochloride and acylating agents like acetic anhydride .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation and acylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 6-chloro-3-nitroimidazo[1,2-b]pyridazine
  • 3-bromoimidazo[1,2-b]pyridazine
  • N-(pyridin-2-yl)amides

Uniqueness: N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. This dual halogenation provides distinct properties compared to other similar compounds .

Biological Activity

N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide (CAS No. 1162680-96-7) is a heterocyclic compound that exhibits significant biological activity, making it a candidate for various pharmaceutical applications. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C₈H₆ClIN₄O
  • Molecular Weight: 336.51 g/mol
  • IUPAC Name: this compound

Structural Representation

PropertyValue
InChI InChI=1S/C8H6ClIN4O/c1-4(15)11...
InChI Key GPMFRGLHEJIIDJ-UHFFFAOYSA-N
SMILES CCOC(=O)N1C(=NC2=C(N=N1)C(=C(N2)I)Cl)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of halogen atoms (chlorine and iodine) in its structure enhances its reactivity and potential efficacy against bacterial strains.

Anticancer Activity

Studies have shown that imidazo[1,2-b]pyridazine derivatives possess anticancer properties. The unique structural features of this compound may contribute to its ability to inhibit cancer cell proliferation through various pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of imidazo[1,2-b]pyridazine showed promising results against Gram-positive and Gram-negative bacteria. The halogenated compounds exhibited enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes.
  • Anticancer Research : Another research effort focused on the anticancer potential of imidazo[1,2-b]pyridazine derivatives, highlighting their mechanism of inducing apoptosis in cancer cells. The study indicated that this compound could be a lead compound for developing novel anticancer agents.

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
6-Chloro-3-nitroimidazo[1,2-b]pyridazineNitro group instead of iodineAntimicrobial
3-Bromoimidazo[1,2-b]pyridazineBromine substitutionAnticancer
N-(Pyridin-2-yl)amidesLacks halogen substitutionsVaries

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide

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